Cas no 50870-59-2 (2,3-Dibromo-2,3-dihydro-1H-inden-1-one)

50870-59-2 structure

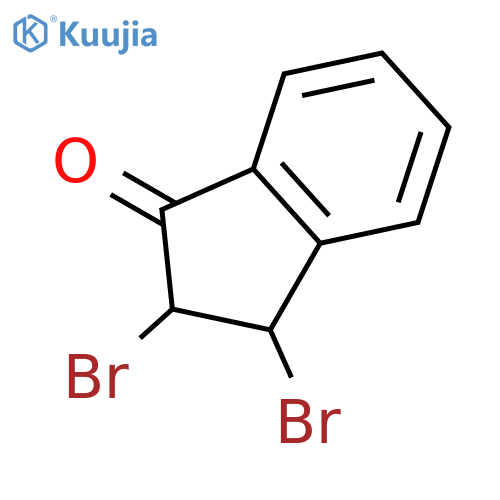

商品名:2,3-Dibromo-2,3-dihydro-1H-inden-1-one

CAS番号:50870-59-2

MF:C9H6Br2O

メガワット:289.951341152191

MDL:MFCD32067693

CID:2829517

PubChem ID:12414580

2,3-Dibromo-2,3-dihydro-1H-inden-1-one 化学的及び物理的性質

名前と識別子

-

- 2,3-Dibromo-2,3-dihydro-1H-inden-1-one

- DTXSID00497193

- 50870-59-2

- 1H-Inden-1-one, 2,3-dibromo-2,3-dihydro-

-

- MDL: MFCD32067693

- インチ: InChI=1S/C9H6Br2O/c10-7-5-3-1-2-4-6(5)9(12)8(7)11/h1-4,7-8H

- InChIKey: DKFIODDWNZLRCT-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 289.87649Da

- どういたいしつりょう: 287.87854Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 17.1Ų

2,3-Dibromo-2,3-dihydro-1H-inden-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1000184-5g |

2,3-dibromo-2,3-dihydro-1H-inden-1-one |

50870-59-2 | 95% | 5g |

$2900 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1000184-5g |

2,3-dibromo-2,3-dihydro-1H-inden-1-one |

50870-59-2 | 95% | 5g |

$2900 | 2024-08-02 | |

| eNovation Chemicals LLC | Y1000184-5g |

2,3-dibromo-2,3-dihydro-1H-inden-1-one |

50870-59-2 | 95% | 5g |

$2900 | 2025-03-01 |

2,3-Dibromo-2,3-dihydro-1H-inden-1-one 関連文献

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

50870-59-2 (2,3-Dibromo-2,3-dihydro-1H-inden-1-one) 関連製品

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量